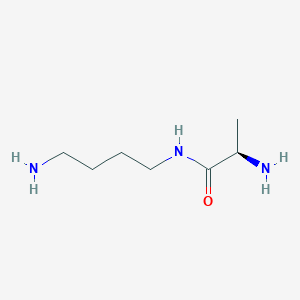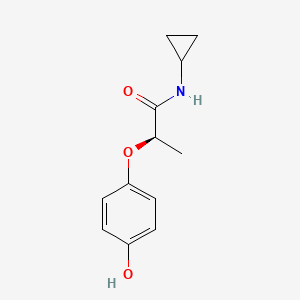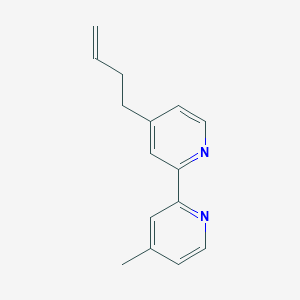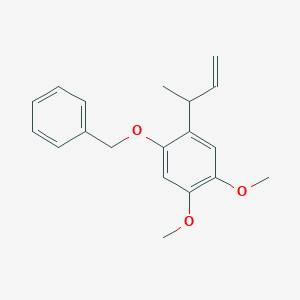
Propanamide, 2-amino-N-(4-aminobutyl)-, (2R)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propanamide, 2-amino-N-(4-aminobutyl)-, (2R)- is a chemical compound with the molecular formula C7H17N3O It is characterized by the presence of an amide group, two amino groups, and a butyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Propanamide, 2-amino-N-(4-aminobutyl)-, (2R)- typically involves the reaction of 2-amino-N-(4-aminobutyl)propanamide with appropriate reagents under controlled conditions. One common method involves the use of protecting groups to safeguard the amino functionalities during the reaction process. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and safety in the production process.
Análisis De Reacciones Químicas
Types of Reactions
Propanamide, 2-amino-N-(4-aminobutyl)-, (2R)- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides or hydroxylated products, while reduction may produce amines or alcohols.
Aplicaciones Científicas De Investigación
Propanamide, 2-amino-N-(4-aminobutyl)-, (2R)- has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Studied for its potential interactions with biological molecules and pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Propanamide, 2-amino-N-(4-aminobutyl)-, (2R)- involves its interaction with molecular targets such as enzymes, receptors, or other proteins. These interactions can modulate various biochemical pathways, leading to specific physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Propanamide, 2-amino-N-(4-aminobutyl)-, (2S)-: A stereoisomer with a different spatial arrangement of atoms.
Butanamide, 2-amino-N-(4-aminobutyl)-: A compound with a similar structure but a different carbon chain length.
Propanamide, 2-amino-N-(3-aminopropyl)-: A compound with a similar structure but a different position of the amino group.
Uniqueness
Propanamide, 2-amino-N-(4-aminobutyl)-, (2R)- is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Propiedades
Número CAS |
392333-51-6 |
|---|---|
Fórmula molecular |
C7H17N3O |
Peso molecular |
159.23 g/mol |
Nombre IUPAC |
(2R)-2-amino-N-(4-aminobutyl)propanamide |
InChI |
InChI=1S/C7H17N3O/c1-6(9)7(11)10-5-3-2-4-8/h6H,2-5,8-9H2,1H3,(H,10,11)/t6-/m1/s1 |
Clave InChI |
RHFZJIPFCOZPLW-ZCFIWIBFSA-N |
SMILES isomérico |
C[C@H](C(=O)NCCCCN)N |
SMILES canónico |
CC(C(=O)NCCCCN)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Fluoro-4-{[4-(5-iodopentyl)phenoxy]methyl}benzene](/img/structure/B14254120.png)



![N-[4-(Dioctadecylcarbamoyl)benzoyl]-L-alanine](/img/structure/B14254140.png)
![4-[4-(3-Methylphenyl)-1,3-thiazol-5-yl]pyridin-2-amine](/img/structure/B14254142.png)

![3,6-Bis[4-(trifluoromethyl)phenyl]-1,2,4,5-tetrazine](/img/structure/B14254161.png)
![2-[(Benzyloxy)methyl]anthracene-9,10-dicarbonitrile](/img/structure/B14254162.png)
![1-[(Octadecyloxy)methyl]pyridin-1-ium bromide](/img/structure/B14254170.png)
![{1-[(2-Nitrophenyl)methyl]-1H-imidazol-2-yl}(phenyl)methanone](/img/structure/B14254181.png)
![5-Methyl-2-oxaspiro[3.5]nonane](/img/structure/B14254200.png)
![4-[Di(1H-pyrrol-2-yl)methyl]phenol](/img/structure/B14254206.png)

